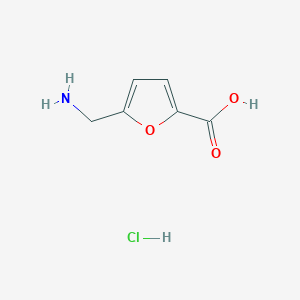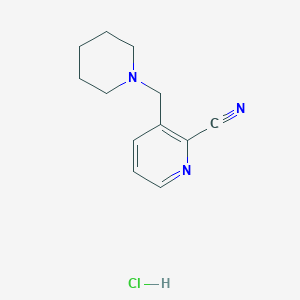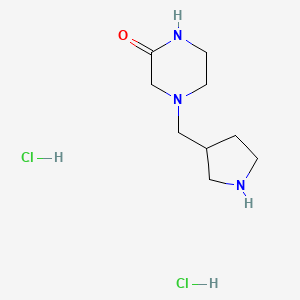
4-(Pyrrolidin-3-ylmethyl)piperazin-2-one dihydrochloride
Vue d'ensemble
Description
“4-(Pyrrolidin-3-ylmethyl)piperazin-2-one dihydrochloride” is a chemical compound with the CAS Number: 1219957-44-4 . It has a molecular weight of 242.15 . The compound is solid in physical form .
Synthesis Analysis
While specific synthesis methods for “4-(Pyrrolidin-3-ylmethyl)piperazin-2-one dihydrochloride” are not available, there are general methods for the synthesis of piperazine derivatives . These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for “4-(Pyrrolidin-3-ylmethyl)piperazin-2-one dihydrochloride” is 1S/C8H15N3O.2ClH/c12-8-6-11(4-3-10-8)7-1-2-9-5-7;;/h7,9H,1-6H2,(H,10,12);2*1H .Physical And Chemical Properties Analysis
“4-(Pyrrolidin-3-ylmethyl)piperazin-2-one dihydrochloride” is a solid compound with a molecular weight of 242.15 . The InChI code is 1S/C8H15N3O.2ClH/c12-8-6-11(4-3-10-8)7-1-2-9-5-7;;/h7,9H,1-6H2,(H,10,12);2*1H .Applications De Recherche Scientifique
Synthesis and Pharmacological Potential
- A study detailed the synthesis of novel 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, showing significant antiarrhythmic and antihypertensive activities. These compounds exhibited alpha-adrenolytic properties, suggesting their pharmacological effects may be attributed to alpha-adrenolytic activity, which depends on the presence of a 1-phenylpiperazine moiety with specific substituents (Malawska et al., 2002).
Metabolic Studies
- Research on the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor in rats, dogs, and humans provided insights into the drug's elimination processes, indicating both metabolism and renal clearance as pathways. This study highlighted the hydroxylation at the pyrimidine ring as a major route of metabolism (Sharma et al., 2012).
Anticancer Activity
- The synthesis and determination of the lipophilicity, anticonvulsant activity, and preliminary safety of 3-substituted and 3-unsubstituted N-[(4-arylpiperazin-1-yl)alkyl]pyrrolidine-2,5-dione derivatives were reported, with some compounds showing promising anticonvulsant potential and favorable protective indices compared to well-known antiepileptic drugs (Rybka et al., 2017).
Antimalarial and Antitumor Investigations
- Another study synthesized piperazine and pyrrolidine derivatives, assessing their capacity to inhibit the growth of Plasmodium falciparum. The presence of a hydroxyl group, a propane chain, and a fluor was essential for antiplasmodial activity, highlighting the therapeutic potential of these compounds against malaria (Mendoza et al., 2011).
Propriétés
IUPAC Name |
4-(pyrrolidin-3-ylmethyl)piperazin-2-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O.2ClH/c13-9-7-12(4-3-11-9)6-8-1-2-10-5-8;;/h8,10H,1-7H2,(H,11,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFULKNJEGPAII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CN2CCNC(=O)C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



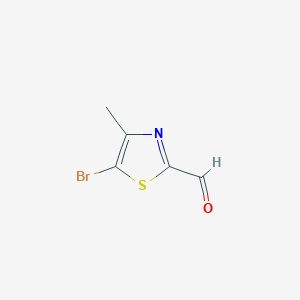

![7-Methyl[1,2,4]triazolo[4,3-A]pyrimidin-3-amine](/img/structure/B1525593.png)
![6-acetyl-2-amino-N-(aminocarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1525597.png)





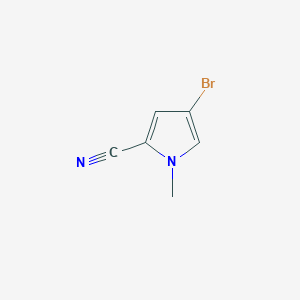
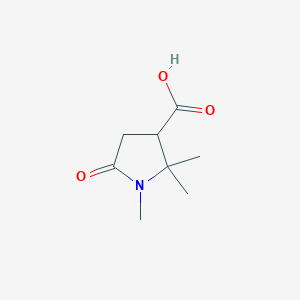
![Benzyl 4-{[(2,4-dichlorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate](/img/structure/B1525608.png)
